molecular formula C21H20N2O4S B12263848 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12263848
M. Wt: 396.5 g/mol
InChI Key: VFIBTMUVKWGMED-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic organic compound featuring a 3,4-dimethoxyphenyl group attached to an ethanone moiety, which is further linked via a sulfanyl (thioether) bridge to a pyrimidine ring substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₀H₁₈N₂O₄S, with a molecular weight of 382.43 g/mol.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C21H20N2O4S/c1-25-16-7-4-14(5-8-16)17-10-11-22-21(23-17)28-13-18(24)15-6-9-19(26-2)20(12-15)27-3/h4-12H,13H2,1-3H3

InChI Key

VFIBTMUVKWGMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the pyrimidinyl sulfanyl group:

    Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyrimidinyl sulfanyl group through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, pyrimidine derivatives are often evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy groups in this compound may enhance its lipophilicity, potentially improving its bioavailability and therapeutic efficacy against various cancers.

Case Study:
A study examining a related pyrimidine derivative demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to the phenyl and pyrimidine moieties could yield compounds with enhanced activity .

Antimicrobial Properties

Compounds containing sulfur and aromatic rings have been noted for their antimicrobial activities. The specific structure of 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone may contribute to its effectiveness against bacterial strains.

Case Study:
In related research, sulfanyl-containing compounds were shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the target compound could be explored further for its potential as an antimicrobial agent.

Organic Electronics

The unique electronic properties of compounds like 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Insight:
Studies have shown that incorporating methoxy groups can improve charge transport properties in organic semiconductors, facilitating better performance in electronic devices .

Chemical Synthesis and Derivatives

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions involving pyrimidine derivatives. Understanding these synthetic pathways is crucial for optimizing yields and purity for pharmaceutical applications.

Synthesis Overview:

  • Starting Materials: 3,4-Dimethoxybenzaldehyde, 4-(4-methoxyphenyl)pyrimidin-2-thiol.
  • Reaction Conditions: Typically involves refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrimidinyl sulfanyl groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in pyrimidine substitution, sulfur linkage type, and aryl group modifications. Key comparisons include:

Compound Name (Reference) Pyrimidine Substituents Sulfur Group Type Molecular Weight (g/mol) Notable Features
Target Compound 4-(4-Methoxyphenyl) Sulfanyl (S–) 382.43 Fully aromatic pyrimidine; dual methoxy groups enhance polarity and solubility.
1-[4-(4-Fluorophenyl)-6-methyl... 4-(4-Fluorophenyl) Sulfanylidene (S=) 264.32 Fluorine substituent increases electronegativity; partially saturated pyrimidine ring.
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone 4,6-Dimethyl Sulfanyl (S–) 292.78 Chlorophenyl and methyl groups introduce steric hindrance; simpler pyrimidine.
1-[4-(4-Methoxyphenyl)-6-methyl... 4-(4-Methoxyphenyl) Sulfanylidene (S=) 262.32 Dihydropyrimidinone core; thione group enables hydrogen bonding.

Key Observations:

  • Electron-Donating vs.
  • Sulfur Linkage: The sulfanyl (thioether) group in the target compound offers greater stability than sulfanylidene (thione) analogs, which may oxidize under physiological conditions .
  • Ring Saturation: Fully aromatic pyrimidines (target compound) exhibit planar geometries conducive to π-π stacking, whereas dihydro/tetrahydro analogs (e.g., ) adopt non-planar conformations affecting binding affinity.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a pyrimidinyl sulfanyl moiety. Its molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S, and it has been identified as a potential lead compound for drug development due to its unique scaffold.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its mechanism involves the induction of apoptosis in cancer cells and interference with cell cycle progression. Studies have demonstrated that it can inhibit key signaling pathways involved in tumor growth, such as those mediated by protein kinases and transcription factors .
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes that are crucial for cancer cell survival. For instance, it has been reported to inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are important targets in cancer therapy .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that it binds effectively to active sites of target enzymes, enhancing its potential as a therapeutic agent .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor size. Preliminary results show promising outcomes, with treated groups exhibiting slower tumor growth compared to controls .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibits cell proliferation via apoptosis
Enzyme InhibitionInhibits thymidylate synthase and HDAC
AntioxidantScavenges free radicals

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